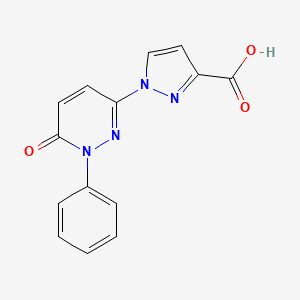
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features both pyridazine and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-hydrazinopyridazine with pyrazole-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of 1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl 4-methoxybenzoate
- 6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl 3-chlorobenzoate
- 6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl 4-fluorobenzoate
Uniqueness
1-(6-Oxo-1-phenyl-1,6-dihydropyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of pyridazine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H10N4O3 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
1-(6-oxo-1-phenylpyridazin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H10N4O3/c19-13-7-6-12(17-9-8-11(15-17)14(20)21)16-18(13)10-4-2-1-3-5-10/h1-9H,(H,20,21) |
InChIキー |
GWGZIBNUSFGTKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)N3C=CC(=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



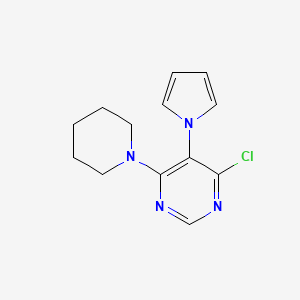
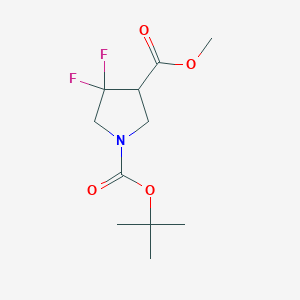

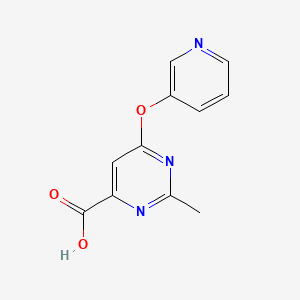
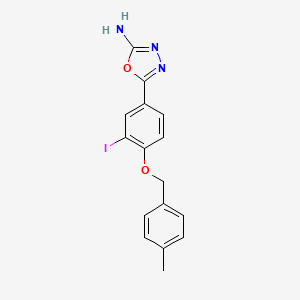

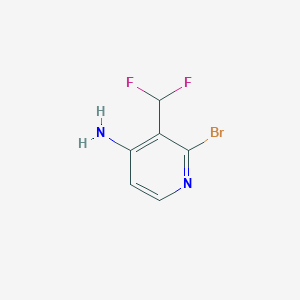
![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)
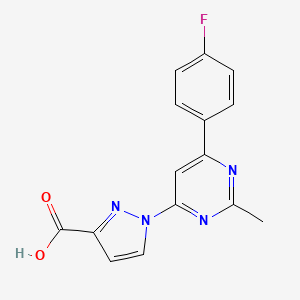
![5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
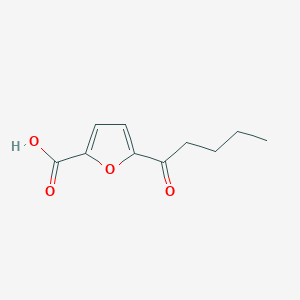
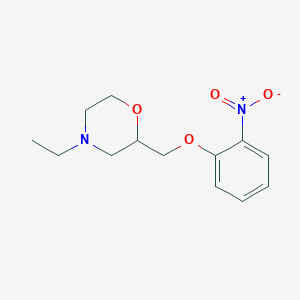
![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
